Cas no 1075240-43-5 (Omadacycline tosylate)

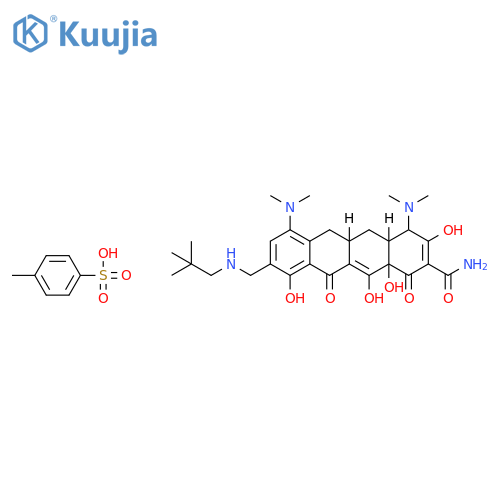

Omadacycline tosylate structure

商品名:Omadacycline tosylate

Omadacycline tosylate 化学的及び物理的性質

名前と識別子

-

- Omadacycline (tosylate)

- Amadacycline tosylate

- PTK 0796 tosylate

- PTK-0796 tosylate

- Omadacycline tosylate

- Omadacycline tosylate [USAN]

- PTK 0796

- 5658Y89YCD

- Omadacycline tosylate (USAN)

- Amadacyclin tosylate

- Omadacycline tosilate

- Nuzyra (TN)

- Omadacycline p-Toluenesulfonate

- s8

- s8871

- B3262

- D09940

- Q27261373

- AC-33241

- (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid

- 2-NAPHTHACENECARBOXAMIDE, 4,7-BIS(DIMETHYLAMINO)-9-(((2,2- DIMETHYLPROPYL)AMINO)METHYL)-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,10,12,12A- TETRAHYDROXY-1,11-DIOXO-, (4S,4AS,5AR,12AS)-, 4-METHYLBENZENESULFONATE (1:1)

- CHEMBL2103854

- EX-A4608

- OMADACYCLINE TOSYLATE [ORANGE BOOK]

- DTXSID501027686

- 2-Naphthacenecarboxamide, 4,7-bis(dimethylamino)-9-(((2,2-dimethylpropyl)amino)methyl)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a- tetrahydroxy-1,11-dioxo-, (4S,4aS,5aR,12aS)-, 4-methylbenzenesulfonate (1:1)

- (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-((neopentylamino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide 4-methylbenzenesulfonate

- DA-66335

- F78031

- HY-14865B

- (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-9-{((2,2-dimethylpropyl)amino)methyl}-3,10,12,12a- tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide mono(4-methybenzenesulfonate) (salt)

- 1075240-43-5

- MS-31262

- UNII-5658Y89YCD

- AKOS030526239

- OMADACYCLINE TOSILATE [WHO-DD]

- (4S,4AS,5AR,12AS)-4,7-BIS(DIMETHYLAMINO)-9-(((2,2-DIMETHYLPROPYL)AMINO)METHYL)- 3,10,12,12A- TETRAHYDROXY-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2- CARBOXAMIDE MONO(4-METHYBENZENESULFONATE) (SALT)

- OMADACYCLINE TOSYLATE [MI]

- PTK-0796

-

- MDL: MFCD28167752

- インチ: 1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1

- InChIKey: CSLDSXNLUZXVTF-XGLFQKEBSA-N

- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)O[H].O([H])[C@@]12C(=C(C(N([H])[H])=O)C([C@]([H])([C@]1([H])C([H])([H])[C@]1([H])C([H])([H])C3=C(C([H])=C(C([H])([H])N([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(=C3C(=C1C2=O)O[H])O[H])N(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([H])([H])[H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 728.30911491 g/mol

- どういたいしつりょう: 728.30911491 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 13

- 重原子数: 51

- 回転可能化学結合数: 8

- 複雑さ: 1350

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 239

- ぶんしりょう: 728.9

Omadacycline tosylate セキュリティ情報

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Omadacycline tosylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57852-10mg |

Omadacycline tosylate |

1075240-43-5 | 98% | 10mg |

¥4045.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57852-50mg |

Omadacycline tosylate |

1075240-43-5 | 98% | 50mg |

¥13486.00 | 2023-09-07 | |

| ChemScence | CS-2465-5mg |

Omadacycline (tosylate) |

1075240-43-5 | 99.37% | 5mg |

$312.0 | 2022-04-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57852-2mg |

Omadacycline tosylate |

1075240-43-5 | 98% | 2mg |

¥1438.00 | 2023-09-07 | |

| S e l l e c k ZHONG GUO | S8871-2mg |

Omadacycline tosylate |

1075240-43-5 | 99.58% | 2mg |

¥1285.98 | 2023-09-15 | |

| MedChemExpress | HY-14865B-50mg |

Omadacycline tosylate |

1075240-43-5 | 99.37% | 50mg |

¥11520 | 2023-08-31 | |

| Biosynth | FO172770-10 mg |

Omadacycline tosylate |

1075240-43-5 | 10mg |

$1,270.50 | 2023-01-04 | ||

| Biosynth | FO172770-25 mg |

Omadacycline tosylate |

1075240-43-5 | 25mg |

$2,200.00 | 2023-01-04 | ||

| MedChemExpress | HY-14865B-10mg |

Omadacycline tosylate |

1075240-43-5 | 99.37% | 10mg |

¥3840 | 2024-04-21 | |

| DC Chemicals | DC10365-1g |

Omadacycline (tosylate) |

1075240-43-5 | >98% | 1g |

$2450.0 | 2023-09-15 |

Omadacycline tosylate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1075240-43-5)奥马环素

注文番号:LE27024937

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:01

価格 ($):discuss personally

Omadacycline tosylate 関連文献

-

Suman Gundlapalli,Ramesh Devarapalli,Ramesh Reddy Mudda,Ramanaiah Chennuru,Ravichandrababu Rupakula CrystEngComm 2021 23 7739

1075240-43-5 (Omadacycline tosylate) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1075240-43-5)OMadacycline (tosylate)

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1075240-43-5)Omadacycline tosylate

清らかである:99%

はかる:5mg

価格 ($):320.0